6-Cyclobutylpyridine-3-carbaldehyde
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Overview
Description
6-Cyclobutylpyridine-3-carbaldehyde is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this compound, there are studies on the synthesis of related compounds. For instance, a study on Pyridinecarboxaldehydes discusses the structural, energetic, and vibrational properties of monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . Another study discusses retrosynthetic analysis of Grignard products, which could potentially be relevant .Scientific Research Applications
Nickel(II) Carboxylate Chemistry
The study by Escuer, Vlahopoulou, and Mautner (2011) explores the use of 6-methylpyridine-2-carbaldehydeoxime ligand in nickel(II) chemistry, leading to the synthesis of penta and hexanuclear complexes. This work highlights the versatility of pyridine-carbaldehyde derivatives in forming metal-organic frameworks with potential applications in magnetic materials and catalysis. Read more.
Cyclization Reactions
Cho and Kim (2008) reported on the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids, demonstrating the synthetic utility of pyridine-carbaldehyde derivatives in constructing complex heterocycles. This method could be applied to the synthesis of pharmaceuticals and agrochemicals. Read more.
Photochemical and Spectroscopic Studies
Brito et al. (2023) investigated the structure, vibrational spectra, and cryogenic matrix photochemistry of 6-Bromopyridine-2-carbaldehyde, showing its utility as a building block in supramolecular chemistry and as a ligand for transition metal catalysts. This research provides insights into the physicochemical properties that could be relevant for designing materials with specific optical and electronic properties. Read more.
Templating Chiral Schiff Base Ligands
Research by Constable, Zhang, Housecroft, and Zampese (2010) on templating chiral Schiff base ligands to suit metal ion needs reveals the adaptability of pyridine-carbaldehyde derivatives in stereochemical control during metal-ligand complex formation. Such studies are crucial for developing chiral catalysts and materials for enantioselective synthesis. Read more.
Safety and Hazards
Properties
IUPAC Name |
6-cyclobutylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-8-4-5-10(11-6-8)9-2-1-3-9/h4-7,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLBIVXKCCORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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